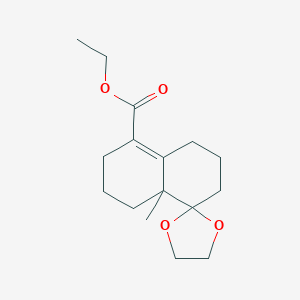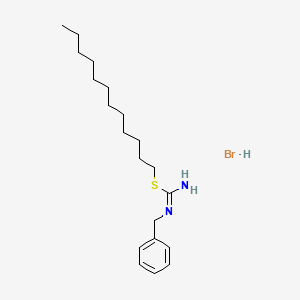
N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide
Übersicht
Beschreibung
N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide, also known as BSMI hydrobromide, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide hydrobromide is not fully understood. However, it is believed that the compound exerts its antibacterial and antifungal effects by disrupting the cell membrane of microorganisms. In drug delivery systems, this compound hydrobromide is used to encapsulate drugs and deliver them to specific target cells. In material science, this compound hydrobromide forms self-assembled monolayers by interacting with the surface of the substrate through its hydrophobic tail.
Biochemical and Physiological Effects:
This compound hydrobromide has been shown to have low toxicity in vitro and in vivo studies. However, its long-term effects on human health are not fully understood. It has been reported that this compound hydrobromide can cause irritation to the skin and eyes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide hydrobromide in lab experiments include its low toxicity, ease of synthesis, and potential applications in various fields. However, the limitations include its limited solubility in some solvents, which can affect its ability to form self-assembled monolayers on certain surfaces.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide hydrobromide. In medicinal chemistry, further research is needed to explore its potential as a drug delivery system for cancer treatment. In material science, this compound hydrobromide can be further investigated for its ability to form self-assembled monolayers on various substrates. In catalysis, this compound hydrobromide can be explored as a potential catalyst for various chemical reactions.
Conclusion:
In conclusion, this compound hydrobromide is a chemical compound that has potential applications in various fields, including medicinal chemistry, material science, and catalysis. Its low toxicity, ease of synthesis, and potential applications make it a promising compound for future research. However, further studies are needed to fully understand its mechanism of action, long-term effects on human health, and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide hydrobromide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound hydrobromide has been investigated for its antibacterial and antifungal properties. It has also been studied as a potential drug delivery system for cancer treatment. In material science, this compound hydrobromide has been explored for its ability to form self-assembled monolayers on various surfaces. In catalysis, this compound hydrobromide has been investigated as a potential catalyst for various chemical reactions.
Eigenschaften
IUPAC Name |
dodecyl N'-benzylcarbamimidothioate;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2S.BrH/c1-2-3-4-5-6-7-8-9-10-14-17-23-20(21)22-18-19-15-12-11-13-16-19;/h11-13,15-16H,2-10,14,17-18H2,1H3,(H2,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUSCOBNOAQABW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=NCC1=CC=CC=C1)N.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole](/img/structure/B3364572.png)
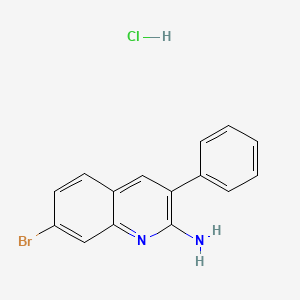

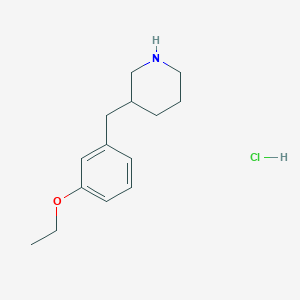
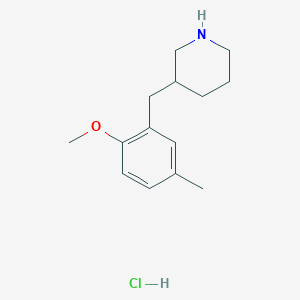


![Potassium {4-amino-5,6-dimethylthieno[2,3-D]pyrimidin-2-YL}sulfanide](/img/structure/B3364615.png)
![4-chloro-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3364622.png)




